molecular formula C24H28N4O4S B3300890 2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904832-31-1

2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B3300890
CAS No.: 904832-31-1
M. Wt: 468.6 g/mol
InChI Key: CXBAQCNHULLUPV-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,5-dimethoxy-substituted benzene ring linked via a sulfonamide group to a phenyl-pyridazine scaffold bearing a 4-methylpiperidine moiety. The pyridazine and piperidine components may enhance binding affinity to biological targets due to their hydrogen-bonding and hydrophobic interactions, respectively.

Properties

IUPAC Name

2,5-dimethoxy-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-17-11-13-28(14-12-17)24-10-8-21(25-26-24)18-5-4-6-19(15-18)27-33(29,30)23-16-20(31-2)7-9-22(23)32-3/h4-10,15-17,27H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBAQCNHULLUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound 4-methoxy-2,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0017) serves as a close structural analogue . Key differences include:

  • Benzene ring substituents : G620-0017 has a 4-methoxy and 2,5-dimethyl configuration, whereas the target compound features 2,5-dimethoxy groups.

Physicochemical Properties

The table below compares theoretical properties of the target compound with experimental data from G620-0017 :

Property Target Compound (Hypothetical) G620-0017 ()
Molecular Weight ~498.6* 466.6
Molecular Formula C24H28N4O4S* C25H30N4O3S
logP ~4.7* 5.66
logSw (Water Solubility) Higher (estimated) -5.628
Hydrogen Bond Acceptors 8* 7
Polar Surface Area (Ų) ~80–85* 72.91

*Calculated based on structural modifications. Methoxy groups reduce logP by ~0.96 per substitution compared to methyl. Increased oxygen atoms elevate polarity and hydrogen-bonding capacity .

Biological Activity

2,5-Dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N4O3SC_{20}H_{24}N_{4}O_{3}S with a molecular weight of approximately 396.49 g/mol. The compound features a sulfonamide group, which is known for its biological activity.

PropertyValue
Molecular FormulaC20H24N4O3SC_{20}H_{24}N_{4}O_{3}S
Molecular Weight396.49 g/mol
IUPAC NameThis compound
Canonical SMILESCC(=O)N(C)C1=CC=C(C=C1)C2=NN=C(C=C2)C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect biochemical pathways involved in cell proliferation and survival.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways and calcium ion levels .
  • Anticancer Activity : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and survival.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results in various contexts:

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures exhibited significant inhibitory effects against various bacterial strains. The mechanism was linked to the inhibition of folate synthesis pathways, which are crucial for bacterial growth .

Case Study 2: Cardiovascular Effects

Research on related sulfonamide compounds has demonstrated their potential to affect cardiovascular parameters, such as perfusion pressure and coronary resistance. An isolated rat heart model was used to evaluate the effects of these compounds on cardiac function, revealing that certain derivatives could lead to decreased perfusion pressure .

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Properties : Compounds structurally related to this compound have shown promise in inhibiting tumor cell growth through apoptosis induction.
  • Cardiovascular Applications : Some sulfonamide derivatives have been identified as potential treatments for hypertension and other cardiovascular diseases due to their ability to modulate vascular resistance and perfusion pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethoxy-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

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